molecular formula C16H9Cl2NOS2 B403843 (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one CAS No. 304894-51-7

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one

Cat. No. B403843
CAS RN: 304894-51-7
M. Wt: 366.3g/mol
InChI Key: UIOKGQLJSUWAPE-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one”, there are related compounds that have been synthesized. For instance, the synthesis of Dichlorobenzamide Derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds . Another study reported the synthesis of 3,5-dichlorobenzamide compounds from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for various research applications. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and infectious diseases. Another potential application of this compound is in the field of neurodegenerative diseases, where it has shown promise in protecting against oxidative stress and neurotoxicity. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesis Methods

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can be synthesized through a multi-step reaction process that involves the condensation of 3,5-dichlorobenzaldehyde with 2-aminothiophenol to form the intermediate 5-benzylidene-2-thioxothiazolidin-4-one. The intermediate is then treated with a base and a suitable benzaldehyde derivative to obtain the final product, this compound.

Scientific Research Applications

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also been found to possess antioxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS2/c17-11-7-12(18)9-13(8-11)19-15(20)14(22-16(19)21)6-10-4-2-1-3-5-10/h1-9H/b14-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOKGQLJSUWAPE-NSIKDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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